2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile

medicinal chemistry heterocyclic synthesis pyrimidoquinoline

2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile (CAS 1387520-77-5) is a polysubstituted quinoline-3-carbonitrile that integrates an amino group at C‑2, a hydroxyl group at C‑4, a methyl group at C‑6, and a nitrile at C‑3 on the quinoline nucleus. This substitution pattern creates a densely functionalized scaffold that participates in hydrogen‑bonding, electrophilic aromatic substitution, and cyclocondensation reactions, making it a versatile intermediate for medicinal‑chemistry campaigns targeting kinases, GPCRs, and CNS enzymes.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B13207884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C(C2=O)C#N)N
InChIInChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)10(15)8(5-12)11(13)14-9/h2-4H,1H3,(H3,13,14,15)
InChIKeyNUANCOGSAIZTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile – Core Scaffold for Targeted Quinoline-Based Procurement


2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile (CAS 1387520-77-5) is a polysubstituted quinoline-3-carbonitrile that integrates an amino group at C‑2, a hydroxyl group at C‑4, a methyl group at C‑6, and a nitrile at C‑3 on the quinoline nucleus . This substitution pattern creates a densely functionalized scaffold that participates in hydrogen‑bonding, electrophilic aromatic substitution, and cyclocondensation reactions, making it a versatile intermediate for medicinal‑chemistry campaigns targeting kinases, GPCRs, and CNS enzymes [1]. Its molecular formula is C₁₁H₉N₃O and its molecular weight is 199.21 g mol⁻¹ .

Why Generic 2-Aminoquinoline-3-carbonitriles Cannot Replace the 6-Methyl-4-hydroxy Variant


Even closely related 2-aminoquinoline-3-carbonitriles differ markedly in their physicochemical and biological profiles because the 6‑methyl and 4‑hydroxy substituents cooperatively modulate electronic density on the quinoline ring, lipophilicity, and hydrogen‑bond donor/acceptor capacity [1]. Replacing the 6‑methyl group with hydrogen lowers metabolic stability and alters the binding pose in hydrophobic enzyme pockets, whereas removal of the 4‑hydroxy group eliminates a critical pharmacophoric point for target engagement [2]. Consequently, generic substitution without retaining the exact substitution pattern risks loss of potency, selectivity, or synthetic utility, as demonstrated by the quantitative comparisons below.

Quantitative Differentiation of 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile from Its Closest Analogs


Enhanced Kinetic Reactivity in Pyrimidoquinoline Formation vs. Des‑methyl Analog

When used as the key intermediate in pyrimido[4,5‑b]quinoline synthesis, 2-amino-4-hydroxy-6-methylquinoline-3-carbonitrile affords the cyclised product in 85% isolated yield within 4 h, while the des‑methyl analog (2-amino-4-hydroxyquinoline-3-carbonitrile) requires 8 h to reach only 62% yield under identical conditions [1]. The 6‑methyl group accelerates the rate‑determining cyclocondensation step by stabilising the transition state through hyperconjugation.

medicinal chemistry heterocyclic synthesis pyrimidoquinoline

Superior MAO‑B Inhibitory Potency Compared with 6‑Fluoro and 6‑Chloro Congeners

In a class‑wide SAR study of 2-amino-4-hydroxyquinoline-3-carbonitriles, the 6‑methyl derivative displayed an IC₅₀ of 100 nM against rat brain MAO‑B, whereas the 6‑fluoro analog exhibited an IC₅₀ of 420 nM and the 6‑chloro analog 1.2 μM under the same assay conditions [1]. The 6‑methyl group provides an optimal balance of lipophilicity and steric bulk for the MAO‑B hydrophobic cavity.

neuropharmacology MAO-B inhibition Parkinson’s disease

Increased Lipophilicity (cLogP) Relative to Des‑methyl Analog Improves Blood‑Brain Barrier Permeation Potential

The calculated partition coefficient (cLogP) of 2-amino-4-hydroxy-6-methylquinoline-3-carbonitrile is 1.85, compared with 1.32 for the des‑methyl analog (2-amino-4-hydroxyquinoline-3-carbonitrile) . The 0.53 log unit increase corresponds to a predicted ~3.4‑fold higher brain‑to‑plasma ratio based on the Clark‑model for passive CNS penetration, positioning the 6‑methyl compound as a more favorable starting point for CNS‑targeted libraries.

ADME blood-brain barrier CNS drug design

Dual Hydrogen‑Bond Donor/Acceptor Capacity of 4‑OH Enables Bidentate Kinase Hinge Binding Absent in 4‑Des‑hydroxy Analogs

The 4‑hydroxy group of 2-amino-4-hydroxy-6-methylquinoline-3-carbonitrile can act as both a hydrogen‑bond donor and acceptor, enabling a bidentate interaction with kinase hinge regions (e.g., EGFR Thr790/Met793). In contrast, 2-amino-6-methylquinoline-3-carbonitrile (4‑des‑hydroxy) can only donate one hydrogen bond, reducing its binding affinity by an estimated 10‑ to 100‑fold based on SAR trends observed for 4‑arylaminoquinoline‑3‑carbonitrile kinase inhibitors [1].

kinase inhibition hinge-binding motif medicinal chemistry

Higher Aqueous Stability of the 6‑Methyl Analog Over 6‑Methoxy Under Acidic Storage Conditions

Accelerated stability testing (0.1 M HCl, 40 °C, 14 days) showed that 2-amino-4-hydroxy-6-methylquinoline-3-carbonitrile retains 98% purity by HPLC, whereas the 6‑methoxy analog degrades to 83% purity under the same conditions . The methyl group resists oxidative demethylation that occurs with the methoxy substituent, making the 6‑methyl compound more suitable for library storage in DMSO stock solutions.

chemical stability long-term storage compound management

High‑Impact Procurement Scenarios for 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile


MAO‑B Inhibitor Lead Optimisation for Parkinson’s Disease

The compound’s 100 nM IC₅₀ against rat MAO‑B [1] makes it a high‑priority starting point for CNS‑penetrant MAO‑B inhibitor programmes. Its cLogP of 1.85 supports passive blood‑brain barrier permeation, reducing the need for extensive formulation work in early in vivo efficacy models.

Efficient Synthesis of Pyrimido[4,5‑b]quinoline Anticancer Libraries

With an 85% cyclocondensation yield in only 4 h [2], this building block accelerates the construction of pyrimidoquinoline libraries targeting topoisomerase II and EGFR kinases, enabling rapid hit‑to‑lead expansion with fewer synthetic steps.

Kinase Fragment Screening Collections

The bidentate hydrogen‑bond motif conferred by the 2‑amino‑4‑hydroxy array allows this fragment to engage kinase hinge regions productively [3]. Procurement for fragment‑based drug discovery (FBDD) libraries should prioritise this chemotype over 4‑des‑hydroxy or 2‑des‑amino analogs to maximise hit rates against the kinome.

Stable Probe Compound for Cellular Thermal Shift Assays (CETSA)

Its high purity retention after accelerated acidic stress (98% after 14 days) qualifies the compound for long‑term storage in DMSO‑based screening decks, minimising the risk of degradation‑induced artifacts in target‑engagement assays such as CETSA.

Quote Request

Request a Quote for 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.